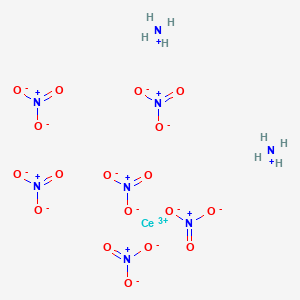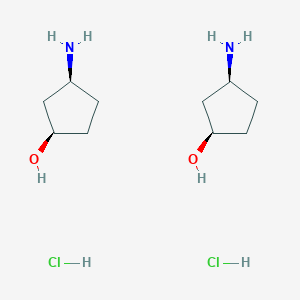
(1R,3S)-3-aminocyclopentan-1-ol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-aminocyclopentan-1-ol;dihydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R,3S)-3-aminocyclopentan-1-ol typically involves asymmetric synthesis to ensure the correct stereochemistry. One common method involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method builds the two chiral centers of the target product and features high stereoselectivity and optical purity.
Industrial Production Methods
For industrial production, the preparation method involves recrystallizing a mixture of compounds in a solvent system comprising a poor solvent (e.g., ketone solvent and methanol) and a good solvent (e.g., water). This method ensures high reaction yield and optical purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-aminocyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted cyclopentanol derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S)-3-aminocyclopentan-1-ol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme mechanisms and as a ligand in the development of chiral catalysts. Its interactions with biological molecules provide insights into stereospecific processes.
Medicine
In medicine, (1R,3S)-3-aminocyclopentan-1-ol is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of antiviral and anticancer agents .
Industry
Industrially, the compound is used in the production of pharmaceuticals and fine chemicals. Its high optical purity and reactivity make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of (1R,3S)-3-aminocyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to desired biochemical effects. The pathways involved often include stereospecific binding and catalysis, which are crucial for its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-aminocyclopentan-1-ol
- (1S,3R)-3-aminocyclopentan-1-ol
- (1R,3S)-3-hydroxycyclopentan-1-ol
Uniqueness
(1R,3S)-3-aminocyclopentan-1-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its isomers. This uniqueness makes it particularly valuable in applications requiring high stereoselectivity and optical purity .
Properties
IUPAC Name |
(1R,3S)-3-aminocyclopentan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NO.2ClH/c2*6-4-1-2-5(7)3-4;;/h2*4-5,7H,1-3,6H2;2*1H/t2*4-,5+;;/m00../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFOIISKZGTXAB-VFBZVFSFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O.C1CC(CC1N)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1N)O.C1C[C@H](C[C@H]1N)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Pyrrolo[3,2-b]pyridine-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, (3aR,7aR)-rel-](/img/structure/B8065306.png)
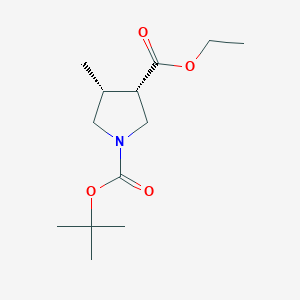
![1-{3-[(3,5-Dihydroxyphenyl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B8065316.png)
![(2s,4r)-1-[(Tert-butoxy)carbonyl]-4-sulfanylpyrrolidine-2-carboxylic acid](/img/structure/B8065335.png)
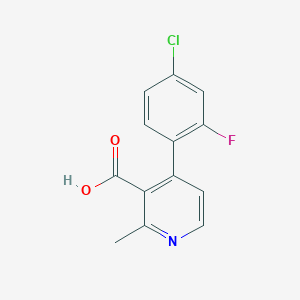
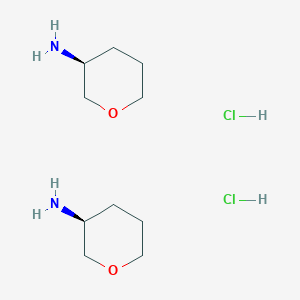
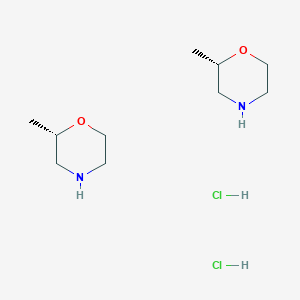
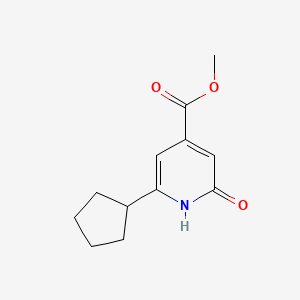
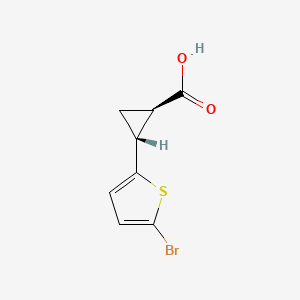

![1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, phenylmethyl ester, (3S)-](/img/structure/B8065374.png)
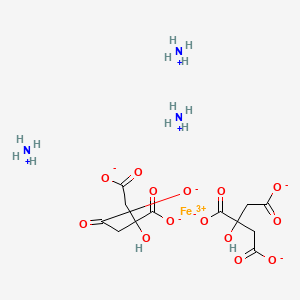
![disodium;4-amino-3-[(4-nitrophenyl)diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate](/img/structure/B8065386.png)
